molecular formula C15H22Cl2N2O2 B12328408 Ethyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate

Ethyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate

Cat. No.: B12328408
M. Wt: 333.2 g/mol
InChI Key: GSHBBCMSNYKVAA-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate dihydrochloride is a synthetic organic compound with the molecular formula C15H23Cl3N2O2. This compound is known for its significant applications in medicinal chemistry, particularly in the development of chemotherapeutic agents. It is structurally related to phenylalanine derivatives and contains a bis(2-chloroethyl)amino group, which is a common feature in many alkylating agents used in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-[bis(2-chloroethyl)amino]benzaldehyde.

    Aldol Condensation: This intermediate undergoes an aldol condensation with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Reduction: The resulting product is then reduced using a reducing agent like sodium borohydride to yield the corresponding alcohol.

    Amination: The alcohol is then subjected to amination with ammonia or an amine to introduce the amino group.

    Hydrochloride Formation: Finally, the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate dihydrochloride undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate dihydrochloride involves the alkylation of DNA. The bis(2-chloroethyl)amino group forms covalent bonds with the DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis, making it effective against rapidly dividing cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate dihydrochloride is unique due to its specific structural features that allow for targeted alkylation of DNA. Its ethyl ester group enhances its solubility and bioavailability compared to other similar compounds .

Properties

Molecular Formula

C15H22Cl2N2O2

Molecular Weight

333.2 g/mol

IUPAC Name

ethyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate

InChI

InChI=1S/C15H22Cl2N2O2/c1-2-21-15(20)14(18)11-12-3-5-13(6-4-12)19(9-7-16)10-8-17/h3-6,14H,2,7-11,18H2,1H3

InChI Key

GSHBBCMSNYKVAA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)N

Origin of Product

United States

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